4-chloro-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide
Overview
Description
4-chloro-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C16H12ClN3OS2 and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0110321 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Pro-apoptotic Indapamide Derivatives : A derivative of this compound demonstrated significant pro-apoptotic activity against melanoma cell lines, suggesting its potential as an anticancer agent (Yılmaz et al., 2015).
Anticonvulsant and Anti-nociceptive Properties
- Triazino Benzothiazole Derivatives : Some derivatives have shown promising results in anticonvulsant and anti-nociceptive tests, indicating potential applications in treating seizure disorders and pain management (Siddiqui et al., 2009).
Synthesis and Characterization
- Spectroscopic Characterization : The compound and its derivatives have been characterized using various spectroscopic methods, contributing to the understanding of its chemical properties (Saeed et al., 2012).
Antimicrobial and Antioxidant Activities
- Pyrazole Analogues : Derivatives containing benzothiazole and pyrazole moieties were synthesized and tested for antimicrobial and antioxidant activities, showing potent activity against certain strains (Raparla et al., 2013).
Corrosion Inhibition
- Steel Corrosion Inhibitors : Benzothiazole derivatives have been studied for their potential use as corrosion inhibitors for steel in acidic environments, offering better stability and higher efficiency than previously known inhibitors (Hu et al., 2016).
Properties
IUPAC Name |
4-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c1-9-2-7-12-13(8-9)23-16(18-12)20-15(22)19-14(21)10-3-5-11(17)6-4-10/h2-8H,1H3,(H2,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLETXBGTZFIOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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